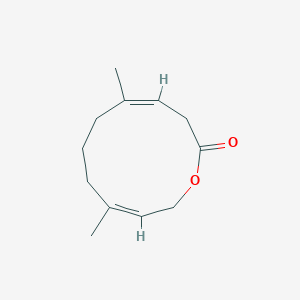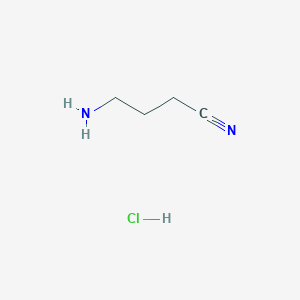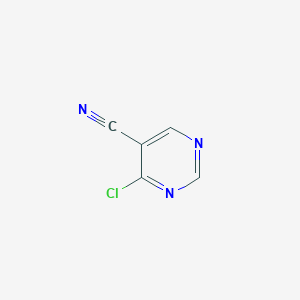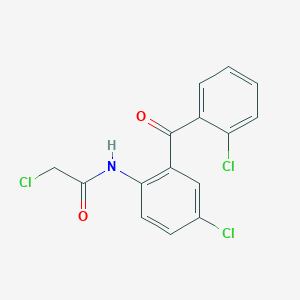
四丙基氯酸铵
描述
Tetrapropylammonium perchlorate is a chemical compound with the linear formula (CH3CH2CH2)4N(ClO4). It is used in electrochemical oxidation kinetics of ferrocene at platinum in MeCN containing tetraalkylammonium perchlorate using chronoamperometry or voltammetry .
Molecular Structure Analysis
The crystals of Tetrapropylammonium perchlorate undergo two reversible phase transitions at approximately T1 = 284 K and T2 = 445 K. These phase transitions and distinct dielectric and relaxation effects are due to the dynamic motions of the organic cations and anionic framework .
Chemical Reactions Analysis
The phase transitions in Tetrapropylammonium perchlorate are influenced by the motions of the organic cations and anionic framework. The phase transition at T2 with its large entropy change resembles the behavior found in liquid crystals .
Physical And Chemical Properties Analysis
Tetrapropylammonium perchlorate has a molecular weight of 285.81 and a density of 1.1057 (rough estimate). It has a melting point of 238-240 °C .
科学研究应用
Dielectric Switching and Phase Transitions
Tetrapropylammonium perchlorate undergoes two reversible phase transitions at approximately T1 = 284 K and T2 = 445 K . These phase transitions and distinct dielectric and relaxation effects are due to the dynamic motions of the organic cations and anionic framework . The dielectric function values can be switched and tuned in the low- and high-dielectric states, which may indicate the potential application of this material in sensors or actuators .
Structural Analysis
The crystals of Tetrapropylammonium perchlorate become ordered at low temperatures, then disordered at room temperature, and highly disordered at high temperatures . This behavior is due to the propyl chains of the organic part as well as perchlorate ions being disordered over the mirror plane at c = 1/4 and 3/4 .
Infrared and Raman Spectroscopy
Liquid Crystal Behavior
The phase transition at T2 with its large entropy change resembles the behavior found in liquid crystals . This could open up potential applications in display technology and other areas where liquid crystals are used.
Electrochemical Applications
Tetrapropylammonium perchlorate is used in electrochemical studies. It has been used to investigate the effect of cathode potential on the electrochemical polymerization mechanism and physiochemical properties of styrene-Me methacrylate copolymers .
Oxidation Kinetics
This compound is used in the study of oxidation kinetics of ferrocene at platinum in MeCN containing tetraalkylammonium perchlorate using chronoamperometry or voltammetry .
Reduction Studies
Tetrapropylammonium perchlorate is used in the reduction of methylbenzyl chloride on mercury .
安全和危害
作用机制
Target of Action
Tetrapropylammonium perchlorate is primarily used as an oxidant and a phase transfer catalyst . Its primary targets are the molecules or compounds that it oxidizes or catalyzes.
Mode of Action
Tetrapropylammonium perchlorate interacts with its targets through oxidation and catalysis . As an oxidant, it accepts electrons from other molecules during chemical reactions, leading to the oxidation of those molecules . As a phase transfer catalyst, it facilitates the migration of a reactant from one phase to another, thus enhancing the rate of reaction .
Biochemical Pathways
It has been used in electrochemical studies, such as the oxidation kinetics of ferrocene at platinum . It’s also used in the reduction of methylbenzyl chloride on mercury . These studies suggest that it may affect redox reactions and electron transfer processes in biochemical pathways.
Result of Action
The molecular and cellular effects of tetrapropylammonium perchlorate’s action would depend on the specific molecules it interacts with. For instance, in the case of ferrocene oxidation, the result would be the conversion of ferrocene to ferricenium .
Action Environment
The action, efficacy, and stability of tetrapropylammonium perchlorate can be influenced by various environmental factors. For example, its stability can be affected by temperature, as it decomposes at around 160°C . Its solubility in different solvents can also impact its action and efficacy .
属性
IUPAC Name |
tetrapropylazanium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N.ClHO4/c1-5-9-13(10-6-2,11-7-3)12-8-4;2-1(3,4)5/h5-12H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDKWXHIGFOFDB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](CCC)(CCC)CCC.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884850 | |
| Record name | 1-Propanaminium, N,N,N-tripropyl-, perchlorate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Tetrapropylammonium perchlorate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19864 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tetrapropylammonium perchlorate | |
CAS RN |
15780-02-6 | |
| Record name | Tetrapropylammonium perchlorate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15780-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanaminium, N,N,N-tripropyl-, perchlorate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015780026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanaminium, N,N,N-tripropyl-, perchlorate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanaminium, N,N,N-tripropyl-, perchlorate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrapropylammonium perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the notable structural and phase transition characteristics of tetrapropylammonium perchlorate?
A: Tetrapropylammonium perchlorate ([(CH3CH2CH2)4N]ClO4) exhibits two reversible phase transitions. At approximately 284 K, it transitions from an ordered low-temperature phase to a disordered room-temperature phase. This disorder involves both the propyl chains of the organic cation and the perchlorate anions. At a higher temperature of around 445 K, another phase transition occurs, leading to a highly disordered state. This high-temperature transition exhibits a large entropy change, resembling the behavior observed in liquid crystals. []
Q2: How do the phase transitions in tetrapropylammonium perchlorate influence its dielectric properties?
A: The dynamic motions of both the tetrapropylammonium cations and the perchlorate anions contribute to the observed phase transitions and dielectric behavior of this compound. The phase transition at 284 K is driven equally by the motions of both ions. In contrast, the transition at 445 K is more significantly influenced by the motions of the organic cations. Notably, these phase transitions enable the switching and tuning of the dielectric function values, suggesting potential applications in sensors or actuators. []
Q3: How does the viscosity of tetrapropylammonium perchlorate solutions vary in different solvent systems and temperatures?
A: The viscosity of tetrapropylammonium perchlorate solutions has been studied in 2-methoxyethanol + water mixtures at various temperatures (298.15, 308.15, and 318.15 K). Analysis using the Jones-Dole equation, considering both associated and unassociated electrolyte forms, allowed for the determination of viscosity B coefficients. These coefficients and their temperature dependence provide insights into the structural changes occurring within the solvent mixtures. []
Q4: What insights can be gained from the conductance of tetrapropylammonium perchlorate in mixed solvent systems?
A: Conductivity measurements of tetrapropylammonium perchlorate in 2-methoxyethanol + water mixtures at 298.15 K provide valuable information about ion-ion interactions and solvent structure. By applying the 1978 Fuoss conductance equation to the conductance-concentration data, key parameters like limiting molar conductivity (Δ°), association constant (KA), and association distance (R) can be determined. These parameters shed light on the behavior of electrolytes in varying solvent environments. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B106736.png)



![8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B106751.png)

